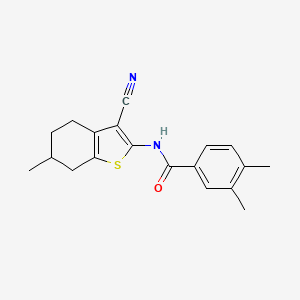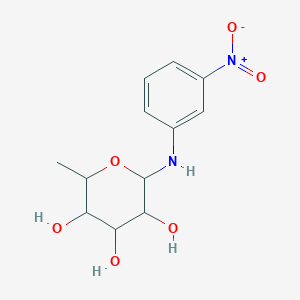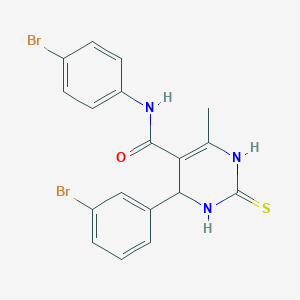![molecular formula C17H18ClNO2 B5156666 4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is complex and involves interactions with various molecular targets in the cell. In the case of the dopamine D3 receptor, it acts as a competitive antagonist, blocking the binding of dopamine and preventing downstream signaling. In cancer cells, it has been shown to induce apoptosis through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific molecular targets it interacts with. In the case of the dopamine D3 receptor, it may have potential applications in the treatment of neuropsychiatric disorders, such as schizophrenia and addiction. In cancer cells, it may have potential applications as a chemotherapeutic agent, inducing apoptosis and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide for lab experiments is its diverse range of potential applications in various scientific research fields. It is also relatively easy to synthesize and purify, making it a readily available compound for researchers. However, one of the main limitations is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. These include further studies into its mechanism of action and molecular targets, as well as the development of novel therapeutic agents based on its structure. Additionally, it may have potential applications in other scientific research fields, such as materials science and catalysis. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide can be achieved through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 4-ethoxyphenethylamine. This reaction yields the intermediate this compound, which can be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of various neuropsychiatric disorders. In cancer research, it has been found to inhibit the growth of various cancer cell lines, potentially through its effects on the cell cycle and apoptosis. In drug discovery, it has been used as a lead compound for the development of novel therapeutic agents targeting various molecular targets.
Propiedades
IUPAC Name |
4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-21-16-10-6-13(7-11-16)12(2)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIFXGJODTNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![N-(2-methoxy-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5156602.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)
![3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B5156618.png)



![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)
![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5156681.png)
![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)